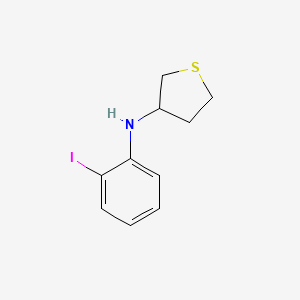
N-(2-iodophenyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)thiolan-3-amine: is a specialized chemical compound with the molecular formula C₁₀H₁₂INS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiolan-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)thiolan-3-amine typically involves the reaction of 2-iodoaniline with thiolane-3-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)thiolan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiolan-3-amine group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenyl derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols and other reduced forms of the compound are obtained.
Scientific Research Applications
N-(2-iodophenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)thiolan-3-amine involves its interaction with specific molecular targets. The iodine atom and the thiolan-3-amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)thiolan-3-amine
- N-(2-chlorophenyl)thiolan-3-amine
- N-(2-fluorophenyl)thiolan-3-amine
Uniqueness
N-(2-iodophenyl)thiolan-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Properties
Molecular Formula |
C10H12INS |
|---|---|
Molecular Weight |
305.18 g/mol |
IUPAC Name |
N-(2-iodophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H12INS/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2 |
InChI Key |
LOTSSAPPPJPAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyethyl)amino]propanamide](/img/structure/B15097106.png)
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)
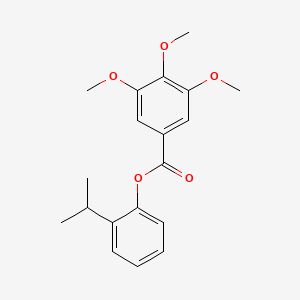
![3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097125.png)
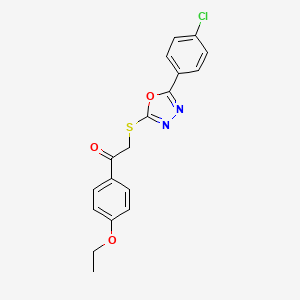
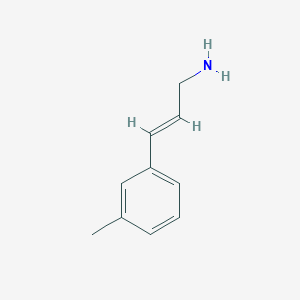
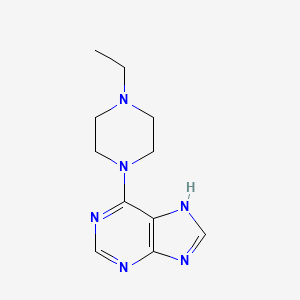
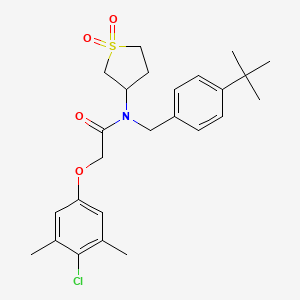
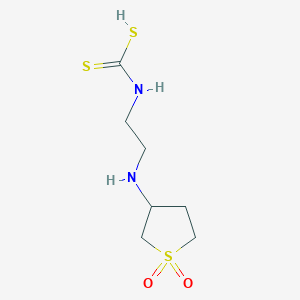
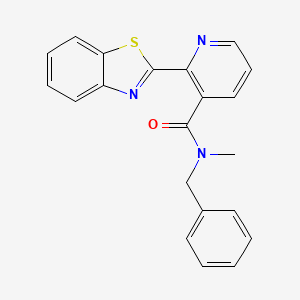


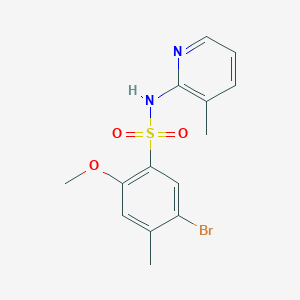
)amine](/img/structure/B15097195.png)
